Fenofibric acid is the pharmacologically active metabolite of fenofibrate, a lipid-lowering drug. [, , , , ] It is a fibric acid derivative known for its anti-hyperlipidemic and anti-hypertriglyceridemic effects. [, ] Fenofibric acid belongs to Biopharmaceutics Classification System (BCS) class II, characterized by low solubility and high permeability. []
Synthesis Analysis
Fenofibric acid is known to undergo specific chemical reactions relevant to its metabolism and analysis. One study describes its determination in human plasma by HPLC after anion exchange solid-phase extraction, highlighting its acidic nature. [] Additionally, studies using mass spectrometry techniques identified metabolites of fenofibric acid, including its glucuronide and taurine conjugates, indicating its participation in phase II metabolic reactions. [, , ] Furthermore, fenofibric acid is reported to form multicomponent crystals with saccharin, potentially enhancing its solubility and dissolution rate. []
Mechanism of Action
Fenofibric acid primarily exerts its lipid-lowering effects through the activation of peroxisome proliferator-activated receptor α (PPARα). [, , ] This activation leads to various downstream effects, including:
Increased Lipoprotein Lipase Activity: Enhancing the breakdown of triglycerides in lipoproteins like very-low-density lipoproteins (VLDL). []
Inhibition of Fatty Acid Synthesis: Reducing the production of triglycerides. []
Stimulation of Fatty Acid β-oxidation: Increasing the breakdown of fatty acids for energy production. []
Increased Low-Density Lipoprotein (LDL) Clearance: Upregulating hepatic LDL receptors, promoting the removal of LDL cholesterol from circulation. []
Enhanced High-Density Lipoprotein (HDL) Biogenesis: Increasing the production of HDL cholesterol, potentially through the upregulation of ATP-binding cassette transporter A1 (ABCA1) in a liver X receptor–dependent manner. [, ]
Physical and Chemical Properties Analysis
Fenofibric acid is characterized by its low solubility in water, classifying it as a BCS class II drug. [] Several studies focus on enhancing its solubility and dissolution rate using various techniques like:
Formation of Multicomponent Crystals: Combining fenofibric acid with saccharin through techniques like spray drying to create a micronized eutectic mixture, resulting in improved solubility and dissolution. [, ]
Solid Self-Nanoemulsifying Drug Delivery System (S-SNEDDS): Encapsulating fenofibric acid in a S-SNEDDS formulation containing medium-chain triglycerides or long-chain triglycerides, significantly enhancing its dissolution rate in acidic media. []
Hyaluronic Acid–Polyethylene Glycol (HA-PEG) Polymeric Composites: Incorporating fenofibric acid into HA-PEG polymeric composites, resulting in enhanced drug solubility and dissolution rate in aqueous media. []
Applications
Pharmacokinetics and Metabolism Studies: Investigating the absorption, distribution, metabolism, and excretion of fenofibric acid in various animal models and humans. This includes studying its bioavailability, clearance, and identification of metabolites using techniques like HPLC and mass spectrometry. [, , , , , , , ]
Drug Delivery System Development: Exploring novel drug delivery approaches to overcome the limitations posed by the low solubility of fenofibric acid. This involves formulating S-SNEDDS, multicomponent crystals, and polymeric composites to enhance its dissolution rate and bioavailability. [, , , ]
Drug Interaction Studies: Evaluating the potential interactions of fenofibric acid with other drugs, particularly statins, in the context of treating mixed dyslipidemia. This includes assessing the safety, efficacy, and pharmacokinetic alterations resulting from combination therapy. [, , , , ]
Cellular and Molecular Mechanism Studies: Investigating the detailed mechanisms of action of fenofibric acid, particularly its interaction with PPARα and other molecular targets involved in lipid metabolism. This includes studying its effects on gene expression, protein levels, and cellular pathways related to lipid homeostasis. [, , , ]
Related Compounds
Fenofibrate
Compound Description: Fenofibrate is a lipid-lowering agent prescribed to manage hypercholesterolemia and hypertriglyceridemia []. It is a prodrug, meaning it is metabolized in the body to its active form, fenofibric acid []. Fenofibrate is typically administered orally, while fenofibric acid is available in immediate-release and extended-release formulations [].
Relevance: Fenofibrate is the prodrug of fenofibric acid, and its hydrolysis in the body leads to the formation of fenofibric acid, the primary active compound responsible for the therapeutic effects [].
Reduced Fenofibric Acid
Compound Description: Reduced fenofibric acid is a pharmacologically active metabolite of fenofibric acid []. It is formed through the carbonyl reduction of fenofibric acid []. Like fenofibric acid, it contributes to the lipid-lowering effects of fenofibrate.
Relevance: Reduced fenofibric acid is a metabolite of fenofibric acid and exhibits similar pharmacological activity. It highlights the multiple active components contributing to fenofibrate's overall effect [].
Fenofibric Acid Glucuronide
Compound Description: Fenofibric acid glucuronide is a conjugated metabolite of fenofibric acid. It is formed through the glucuronidation process, a major metabolic pathway for fenofibric acid in humans []. Glucuronidation typically results in increased water solubility and facilitates excretion [].
Relevance: Fenofibric acid glucuronide represents a major metabolite of fenofibric acid in humans, highlighting the significant role of glucuronidation in fenofibric acid elimination [].
Reduced Fenofibric Acid Ester Glucuronide
Compound Description: Reduced fenofibric acid ester glucuronide is a conjugated metabolite of reduced fenofibric acid. This metabolite undergoes further glucuronidation, signifying a multi-step metabolic process for fenofibrate in certain species, including cynomolgus monkeys [].
Relevance: The presence of reduced fenofibric acid ester glucuronide emphasizes the complex metabolic pathways of fenofibric acid and highlights the potential species differences in fenofibrate metabolism [].
Fenofibric Acid Taurine Conjugate
Compound Description: Fenofibric acid taurine conjugate is a recently discovered metabolite of fenofibric acid, identified in cynomolgus monkeys. It is formed through conjugation with taurine, an amino acid with various biological roles [].
Relevance: The identification of fenofibric acid taurine conjugate reveals a previously unknown metabolic pathway for fenofibric acid. This finding expands our understanding of fenofibric acid metabolism and highlights species-specific metabolic processes [].
Reduced Fenofibric Acid Taurine Conjugate
Compound Description: Reduced fenofibric acid taurine conjugate is a metabolite formed by the conjugation of reduced fenofibric acid with taurine. This finding further indicates a potential role of taurine conjugation in fenofibrate metabolism in specific species [].
Relevance: This conjugate reinforces the significance of taurine conjugation in fenofibric acid metabolism, contributing to a deeper understanding of the drug's metabolic fate in different species [].
Saccharin
Compound Description: Saccharin is an artificial sweetener used in pharmaceutical formulations to enhance palatability. Studies have investigated its potential in improving the solubility and dissolution rate of poorly soluble drugs like fenofibric acid [].
Relevance: While not structurally related to fenofibric acid, saccharin's ability to form multicomponent crystals with fenofibric acid, leading to enhanced solubility and dissolution, presents a valuable finding for optimizing fenofibric acid formulations [].
Choline Fenofibrate
Compound Description: Choline fenofibrate is the choline salt of fenofibric acid. Upon oral administration, it readily dissociates in the gastrointestinal tract to release fenofibric acid []. This formulation offers improved bioavailability compared to regular fenofibrate [].
Relevance: Choline fenofibrate represents an alternative formulation of fenofibric acid, demonstrating enhanced bioavailability and highlighting the impact of formulation strategies on fenofibric acid pharmacokinetics [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Choline fenofibrate, also known as ABT-335 or fenofibric acid, a lipid regulating agent available as delayed release capsules for oral administration. The lipid-modifying effects of fenofibric acid seen in clinical practice have been explained in vivo in transgenic mice and in vitro in human hepatocyte cultures by the activation of peroxisome proliferator activated receptor α (PPARα). Through this mechanism, fenofibric acid increases lipolysis and elimination of triglyceride-rich particles from plasma by activating lipoprotein lipase and reducing production of Apo CIII (an inhibitor of lipoprotein lipase activity). Activation of PPARα also induces an increase in the synthesis of HDL-C and Apo AI and AII.
Fluenetil is a solid. Formerly used as an acaricide and insecticide. No longer made. Not registered as a pesticide in the U.S. (EPA, 1998) Fluenetil is a member of biphenyls.
DNA synthesis inhibitor. Antitumor agent. Interferes with ribonucleotide reductase and DNA polymerase as a purine analogue. Shows antitumor effects in vivo (IC50 = 8-30 μM). Orally active. Fludarabine phosphate is an injectable form of fludarabine. Fludarabine is an adenosine deaminase resistant analog of 9-β-D-arabinofuranosyladenine (ara-A) that disrupts ribonucleotide reductase and DNA polymerase in blood cells. It exhibits antiproliferative activity (IC50 = 1.54 μM in an RPMI-8226 myeloma cell line) and triggers apoptosis by increasing Bax and decreasing Bid, XIAP, and survivin expression. Fludarabine is effective in a number of animal tumor systems including LI210 leukemia, CD8F mammary adenocarcinoma, P388 leukemia, and human LX-1 lung tumor xenograft and displays anti-cancer activity against human hematological malignancies in vivo. Fludarabine is a purine analog included in the category of DNA-damaging drugs with well-known efficacy in B-cell chronic lymphocytic leukemia (B-CLL). Fludarabine Phosphate is the phosphate salt of a fluorinated nucleotide antimetabolite analog of the antiviral agent vidarabine (ara-A) with antineoplastic activity. Fludarabine phosphate is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP. This metabolite may inhibit DNA polymerase alpha, ribonucleotide reductase and DNA primase, thereby interrupting DNA synthesis and inhibiting tumor cell growth. Fludarabine phosphate is a purine arabinonucleoside monophosphate having 2-fluoroadenine as the nucleobase. A prodrug, it is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP. Once incorporated into DNA, 2-fluoro-ara-ATP functions as a DNA chain terminator. It is used for the treatment of adult patients with B-cell chronic lymphocytic leukemia (CLL) who have not responded to, or whose disease has progressed during, treatment with at least one standard alkylating-agent containing regimenas. It has a role as an antimetabolite, an antineoplastic agent, an immunosuppressive agent, an antiviral agent, a prodrug and a DNA synthesis inhibitor. It is an organofluorine compound, a nucleoside analogue and a purine arabinonucleoside monophosphate. It derives from a 2-fluoroadenine. Fludarabine, also known as fludara or 2F-ara-AMP, belongs to the class of organic compounds known as purine ribonucleoside monophosphates. These are nucleotides consisting of a purine base linked to a ribose to which one monophosphate group is attached. Fludarabine exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Fludarabine has been detected in multiple biofluids, such as urine and blood. Within the cell, fludarabine is primarily located in the cytoplasm. Fludarabine can be biosynthesized from 2-fluoroadenine. Fludarabine is a potentially toxic compound.
Fludrocortisone is a synthetic mineralocorticoid. Dietary administration of fludrocortisone (10 μg/kg per day) reduces tympanic membrane thickness and fluid area in a mouse model of S. pneumoniae-induced middle ear inflammation. Formulations containing fludrocortisone have been used in the treatment of Addison's disease. Fludrocortisone is a synthetic corticosteroid with antiinflammatory and antiallergic properties. Fludrocortisone is a mineralocorticoid receptor and glucocorticoid receptor agonist that binds to cytoplasmic receptors, translocates to the nucleus and subsequently initiates the transcription of glucocorticoid-responsive genes such as lipocortins to inhibit phospholipase A2. This prevents the release of arachidonic acid, a precursor to prostaglandins and leukotrienes, both important mediators in the pro-inflammatory response mechanism. In addition, this agent exerts its mineralocorticoid effect on the distal tubules and collecting ducts of the kidney by inducing permease, an enzyme that regulates Na+ permeability in cells, thereby enhancing Na+ reabsorption and water retention as well as increasing K+, H+ excretion. Fludrocortisone, also known as astonin-H or 9a-fluorocortisol, belongs to the class of organic compounds known as 21-hydroxysteroids. These are steroids carrying a hydroxyl group at the 21-position of the steroid backbone. Thus, fludrocortisone is considered to be a steroid lipid molecule. Fludrocortisone is a drug which is used for partial replacement therapy for primary and secondary adrenocortical insufficiency in addison's disease and for the treatment of salt-losing adrenogenital syndrome. Fludrocortisone is considered to be a practically insoluble (in water) and relatively neutral molecule. Fludrocortisone has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, fludrocortisone is primarily located in the cytoplasm and membrane (predicted from logP). Fludrocortisone participates in a number of enzymatic reactions. In particular, fludrocortisone can be biosynthesized from pregnane. Fludrocortisone can also be converted into fludrocortisone acetate. Fludrocortisone is a C21-steroid, a 3-oxo-Delta steroid, a 20-oxo steroid, a 21-hydroxy steroid, a fluorinated steroid, a mineralocorticoid, a 17alpha-hydroxy steroid and an 11beta-hydroxy steroid. It has a role as an adrenergic agent and an anti-inflammatory drug. It derives from a hydride of a pregnane.
Fludrocortisone acetate is the acetate form of the synthetic corticosteroid fludrocortisone, which is a mineralocorticoid receptor agonist. Fludrocortisone acetate (0.1-5 µg/animal) promotes sodium retention in rats in a dose-dependent manner with 37% of sodium excreted compared with control when used at a dose of 5 µg/animal. Formulations containing fludrocortisone acetate have been used in the treatment of Addison’s disease. Fludrocortisone Acetate is the acetate salt of a synthetic fluorinated corticosteroid with antiinflammatory and antiallergic activities. As a glucocorticoid-receptor agonist, fludrocortisone binds to cytoplasmic receptors, translocates to the nucleus, and subsequently initiates the transcription of glucocorticoid-responsive genes such as lipocortins to inhibit phospholipase A2 (PLA2). Inhibition of PLA2 activity prevents the release of arachidonic acid, a precursor of eicosanoids such as prostaglandins and leukotrienes; eicosanoids are important mediators in the pro-inflammatory response mechanism. As a mineralocorticoid-receptor agonist, this agent stimulates Na+ reabsorption and water retention and K+ and H+ secretion in the distal tubules and collecting ducts of the kidney. Fludrocortisone acetate is an acetate ester resulting from the formal condensation of the primary hydroxy group of fludrocortisone with acetic acid. A synthetic corticosteroid, it has glucocorticoid actions about 10 times as potent as hydrocortisone, while its mineralocorticoid actions are over 100 times as potent. It is used in partial replacement therapy for primary and secondary adrenocortical insufficiency in Addison's disease and for the treatment of salt-losing adrenal hyperplasia. It is an 11beta-hydroxy steroid, a 3-oxo-Delta steroid, a 17alpha-hydroxy steroid, an acetate ester, a mineralocorticoid, a 20-oxo steroid, a fluorinated steroid and a tertiary alpha-hydroxy ketone. It derives from a fludrocortisone.
Fluensulfone is a fluoroalkenyl nematicide that inhibits mobility of P. penetrans, P. thornei, and X. index migratory nematodes when used at a concentration of 4 mg/L. It reduces the number of P. penetrans and P. thornei nematodes in soil when applied at a concentration of 2 mg/L before planting crops. Fluensulfone (1,200 mg/kg) is metabolized by the murine-specific cytochrome P450 (CYP) isoform Cyp2f2 in mouse lung club cells and induces species-specific bronchiolar hyperplasias in mice. Formulations containing fluensulfone have been used to control nematode populations in agriculture. Fluensulfone is a member of the class of 1,3-thiazoles carrying 3,4,4-trifluorobut-3-ene-1-sulfonyl and chloro substituents at positions 2 and 5 respectively. A nematicide that is effective against a number of plant parasitic nematodes in a range of agricultural and horticultural crops. It has a role as a nematicide and an agrochemical. It is a member of 1,3-thiazoles, an organochlorine pesticide, a sulfone, an organofluorine pesticide and an olefinic compound.
Non-steroidal anti-inflammatory. Potently inhibits human transthyretin amyloid fibril formation. Alters ion fluxes through the plasma membrane. Potent non-specific blocker of cation and anion channels, commonly used to block currents through TRP channels and receptor-operated channels. Flufenamic acid is a non-steroidal anti-inflammatory drug (NSAID) and COX inhibitor (IC50s = 3 and 9.3 µM for human COX-1 and COX-2, respectively). Flufenamic acid inhibits TNF-α-induced increases in COX-2 levels and NF-κB activation in HT-29 colon cancer cells in a concentration-dependent manner. It inhibits calcium influx induced by fMLP (fMLF;) or A23187 in human polymorphonuclear leukocytes (PMN) with IC50 values of 29 and 14 µM, respectively. Flufenamic acid also activates various ion channels, including transient receptor potential canonical 6 (TRPC6) and large-conductance calcium-activated potassium channel (KCa1.1). It also inhibits various ion channels, including TRPC3 and cystic fibrosis transmembrane conductance regulator (CFTR). Flufenamic acid (20 mg/kg) reduces increases in intestinal fluid secretion and intestinal barrier disruption in mice infected with the El Tor variant of V. cholerae. Flufenamic acid, a non-steroidal anti-inflammatory drug, is an effective analgesic agent. Flufenamic acid is an aromatic amino acid consisting of anthranilic acid carrying an N-(trifluoromethyl)phenyl substituent. An analgesic and anti-inflammatory, it is used in rheumatic disorders. It has a role as an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, a non-steroidal anti-inflammatory drug, a non-narcotic analgesic and an antipyretic. It is an aromatic amino acid and an organofluorine compound. It derives from a diphenylamine, an anthranilic acid and a (trifluoromethyl)benzene. It is a conjugate acid of a flufenamate. An anthranilic acid derivative with analgesic, anti-inflammatory, and antipyretic properties. It is used in musculoskeletal and joint disorders and administered by mouth and topically. (From Martindale, The Extra Pharmacopoeia, 30th ed, p16)